2-(benzylthio)-1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
Description
The compound 2-(benzylthio)-1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a heterocyclic molecule featuring a triazolo[4,5-d]pyrimidine core substituted with a 4-chlorophenyl group at position 3, a piperazine ring at position 7, and a benzylthio-acetyl moiety at the piperazine nitrogen.
The benzylthio group (C₆H₅CH₂S-) distinguishes it from analogs with benzyl (C₆H₅CH₂-) or other alkyl/arylthio substituents. The 4-chlorophenyl group enhances lipophilicity and may improve target binding affinity, while the piperazine linker likely enhances solubility and pharmacokinetic properties.
Properties
IUPAC Name |
2-benzylsulfanyl-1-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN7OS/c24-18-6-8-19(9-7-18)31-23-21(27-28-31)22(25-16-26-23)30-12-10-29(11-13-30)20(32)15-33-14-17-4-2-1-3-5-17/h1-9,16H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWRPHKHIIOZIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl)C(=O)CSCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Synthesis: : The synthesis generally starts with the formation of the piperazinyl group. The reaction typically involves piperazine reacting with a chlorinated precursor to form the piperazine intermediate.
Triazolopyrimidine Formation: : Following this, the 4-chlorophenyl group is introduced into a triazole ring system which is subsequently linked to the piperazine intermediate under controlled conditions.
Ethanone Derivation: : The ethanone backbone is then introduced, which may require multiple steps involving protection and deprotection of functional groups to avoid undesirable side reactions.
Benzylthio Addition: : Finally, the benzylthio group is attached, often via nucleophilic substitution, ensuring careful control of reaction temperature and pH to optimize yield.
Industrial Production Methods
Scaling up involves using batch or continuous flow reactors to manage the exothermic nature of these reactions. Conditions such as temperature, pressure, and solvent choice are optimized for maximum efficiency and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation at the benzylthio group, leading to sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions, typically at the ketone group, can yield secondary alcohols.
Substitution: : The aromatic ring can undergo electrophilic substitutions, while the piperazine moiety may participate in nucleophilic substitutions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing Agents: : Sodium borohydride, lithium aluminium hydride.
Substitution Conditions: : Lewis acids or bases, varying solvents such as dichloromethane or methanol.
Major Products
Sulfoxides/Sulfones: : From oxidation at the thioether link.
Alcohols: : From reduction of the ketone group.
Substituted Aromatics: : Depending on the substituents introduced.
Scientific Research Applications
This compound finds use in multiple research domains:
Chemistry: : Studied as a versatile building block for creating more complex molecules.
Biology: : Investigated for its potential binding affinities to various biomolecular targets.
Medicine: : Explored for its activity against certain receptors or enzymes involved in disease pathways.
Industry: : Could be utilized in the synthesis of specialized materials or as a precursor for more potent compounds.
Mechanism of Action
The mechanism of action largely depends on the context of use:
Pharmacological Actions: : It may interact with G protein-coupled receptors, enzyme inhibition, or modulation of ion channels, depending on its binding affinity and structure-activity relationships.
Molecular Targets: : Could include specific kinases, neurotransmitter receptors, or other proteins critical in disease pathogenesis.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural and Hypothetical Property Comparisons
*LogP values estimated using fragment-based methods (e.g., Crippen’s method).
†Calculated based on structural similarity to .
Substituent Effects on Pharmacological Properties
Benzylthio vs. Benzyl Groups: The benzylthio group in the target compound introduces a sulfur atom, which increases electron density and polarizability compared to the benzyl group in .
4-Chlorophenyl vs. Other Aromatic Substituents :
- The 4-chlorophenyl group is conserved in both the target compound and , suggesting its critical role in π-π stacking or hydrophobic interactions with targets. In contrast, patent compounds use pyrimidin-2-yl or tetrahydro-2H-pyran-4-yl groups, which may prioritize solubility over binding affinity.
Piperazine Linker Modifications: The acetyl-piperazine moiety in the target compound and provides conformational flexibility, aiding in target accommodation.
Q & A
Q. What in vivo models are suitable for evaluating pharmacokinetics?
- Models :
- Rodent PK Studies : Monitor plasma half-life, Cmax, and tissue distribution .
- Metabolite Identification : LC-MS/MS to detect phase I/II metabolites .
- Challenge : Low oral bioavailability due to poor solubility.
- Solution : Prodrug strategies (e.g., esterification of the ethanone group) .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity data between cell lines?
- Example : Variability in IC₅₀ between MCF-7 (breast) and A549 (lung) cancer cells.
- Factors :
- Differential expression of efflux pumps (e.g., P-gp) .
- Metabolic enzyme activity (e.g., CYP3A4) .
- Resolution : Co-administration with inhibitors (e.g., verapamil for P-gp) to assess resistance mechanisms .
Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
